molecular formula C18H30O3 B155946 3,5-Dimethoxybenzenedecanol CAS No. 152430-95-0

3,5-Dimethoxybenzenedecanol

Cat. No.: B155946
CAS No.: 152430-95-0
M. Wt: 294.4 g/mol
InChI Key: CLVDDRBGYRJHAF-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzenedecanol is a phenolic derivative characterized by a benzene ring substituted with two methoxy groups at the 3 and 5 positions and a decanol (10-carbon alcohol) chain.

Properties

CAS No.

152430-95-0

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

10-(3,5-dimethoxyphenyl)decan-1-ol

InChI

InChI=1S/C18H30O3/c1-20-17-13-16(14-18(15-17)21-2)11-9-7-5-3-4-6-8-10-12-19/h13-15,19H,3-12H2,1-2H3

InChI Key

CLVDDRBGYRJHAF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)CCCCCCCCCCO)OC

Canonical SMILES

COC1=CC(=CC(=C1)CCCCCCCCCCO)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxybenzenedecanol typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable Grignard reagent, followed by reduction . The reaction conditions often include the use of solvents such as diethyl ether or tetrahydrofuran (THF) and a catalyst like magnesium .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques like distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxybenzenedecanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) in polar solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3,5-Dimethoxybenzenedecanol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes . The methoxy groups on the aromatic ring may play a role in its biological activity by affecting its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Dimethoxybenzaldehyde

  • Structure: Shares the 3,5-dimethoxybenzene core but replaces the decanol chain with an aldehyde group.
  • Properties : The aldehyde group increases electrophilicity, making it reactive in condensation reactions (e.g., forming Schiff bases). Its molecular weight is ~166.17 g/mol (calculated), and it is used in flavoring agents and as a synthetic intermediate .
  • Key Difference: The absence of a long alkyl chain in 3,5-dimethoxybenzaldehyde reduces its lipophilicity compared to 3,5-dimethoxybenzenedecanol.

3,5-Dimethylphenol (3,5-Xylenol)

  • Structure: Features methyl groups at the 3 and 5 positions instead of methoxy groups and lacks the decanol chain.
  • Properties : With a molecular weight of 122.17 g/mol (CAS 108-68-9), it is less polar than methoxy-substituted analogs. It is widely used in resins, disinfectants, and as a precursor in organic synthesis .
  • Key Difference : Methyl groups provide weaker electron-donating effects than methoxy groups, leading to reduced stability in oxidative environments.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure: Contains a 3,4-dihydroxybenzene ring and an acrylic acid chain, contrasting with the 3,5-dimethoxy and decanol substituents.
  • Properties : The dihydroxy groups enhance antioxidant activity, and the carboxylic acid group enables salt formation. It is used in supplements and cosmetics (molecular weight: 180.16 g/mol) .
  • Key Difference: The 3,4-dihydroxy configuration increases polarity and hydrogen-bonding capacity compared to this compound.

3,5-Dimethoxy-4-methylbenzoyl Chloride

  • Structure : Includes a 3,5-dimethoxybenzene core with a methyl group at position 4 and a reactive acyl chloride group.
  • Properties : The acyl chloride group enables nucleophilic substitution reactions, useful in synthesizing esters or amides. Its safety profile emphasizes handling precautions due to corrosivity (CAS 34523-76-7) .
  • Key Difference: The acyl chloride functional group introduces high reactivity, unlike the stable alcohol moiety in this compound.

Structural and Functional Analysis

Table 1: Comparative Properties of this compound and Analogues

Compound Substituents Functional Group Molecular Weight (g/mol) Key Applications
This compound 3,5-OCH₃, C₁₀H₂₁OH Alcohol ~280 (estimated) Pharmaceuticals (inferred)
3,5-Dimethoxybenzaldehyde 3,5-OCH₃ Aldehyde 166.17 Flavoring, synthesis
3,5-Dimethylphenol 3,5-CH₃ Phenol 122.17 Resins, disinfectants
Caffeic Acid 3,4-OH, CH₂CH₂COOH Carboxylic acid 180.16 Antioxidants, cosmetics

Solubility and Reactivity

  • This compound: The methoxy groups enhance solubility in polar organic solvents (e.g., acetone), while the decanol chain increases miscibility in lipids.
  • 3,5-Dimethoxybenzaldehyde: Soluble in ethanol and ether; reacts readily with amines to form imines .
  • Caffeic Acid : High water solubility due to carboxylic acid and dihydroxy groups; participates in redox reactions .

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